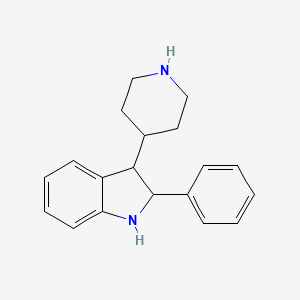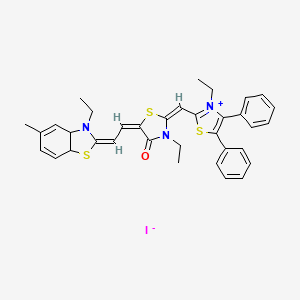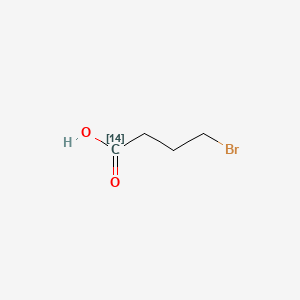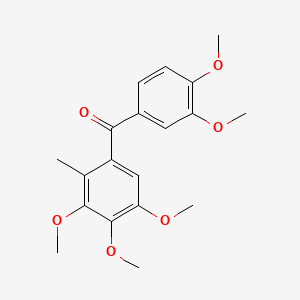
Diisopropylditelluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropylditelluride is an organotellurium compound with the molecular formula ( \text{C}6\text{H}{14}\text{Te}_2 ) It is characterized by the presence of two tellurium atoms bonded to isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopropylditelluride can be synthesized through the reaction of tellurium with isopropyl halides under controlled conditions. One common method involves the reaction of tellurium powder with isopropyl iodide in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropylditelluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide and other tellurium-containing compounds.
Reduction: It can be reduced to form tellurium and isopropyl derivatives.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Tellurium dioxide and isopropyl alcohol.
Reduction: Tellurium and isopropyl derivatives.
Substitution: Various organotellurium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diisopropylditelluride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of diisopropylditelluride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl Telluride: Similar in structure but contains only one tellurium atom.
Diphenyl Ditelluride: Contains phenyl groups instead of isopropyl groups.
Di-tert-butyl Ditelluride: Contains tert-butyl groups instead of isopropyl groups.
Uniqueness
Diisopropylditelluride is unique due to the presence of two tellurium atoms bonded to isopropyl groups, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
51112-73-3 |
|---|---|
Molekularformel |
C6H14Te2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(propan-2-ylditellanyl)propane |
InChI |
InChI=1S/C6H14Te2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
VPIMDGCETSZFGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Te][Te]C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)


![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)

![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)






